molecular formula C23H18N6O B1206261 Grossularine 1 CAS No. 94935-97-4

Grossularine 1

Cat. No. B1206261
CAS RN: 94935-97-4
M. Wt: 394.4 g/mol
InChI Key: FCNJUPUMHGDABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grossularine 1 is a natural product found in Dendrodoa grossularia with data available.

Scientific Research Applications

DNA Interaction Properties

Grossularine 1, along with its counterpart grossularine-2, are metabolites isolated from the tunicate Dendrodoa grossularia, known for their cytotoxic activity on L1210 leukemia cells in culture. The significant aspect of grossularine-1 is its interaction with DNA, where it exhibits non-intercalative DNA binding. This is due to the presence of a bulky indole chain at the 2-position of the alpha-carboline ring, in contrast to grossularine-2, which exhibits intercalative properties explained by its quasi-planar structure. These properties of grossularine-1 make it a subject of interest in studies exploring DNA interaction mechanisms, potentially contributing to its cytotoxic effects (Helbecque et al., 1987).

properties

CAS RN

94935-97-4

Product Name

Grossularine 1

Molecular Formula

C23H18N6O

Molecular Weight

394.4 g/mol

IUPAC Name

[10-amino-14-(dimethylamino)-8,13,15-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-1,3,5,7,9,11,13-heptaen-12-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C23H18N6O/c1-28(2)23-27-19(22(30)14-11-25-15-9-5-3-7-12(14)15)21-17(24)18-20(29(21)23)13-8-4-6-10-16(13)26-18/h3-11,25H,24H2,1-2H3

InChI Key

FCNJUPUMHGDABC-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65

Canonical SMILES

CN(C)C1=NC(=C2N1C3=C4C=CC=CC4=NC3=C2N)C(=O)C5=CNC6=CC=CC=C65

synonyms

grossularine 1
grossularine-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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